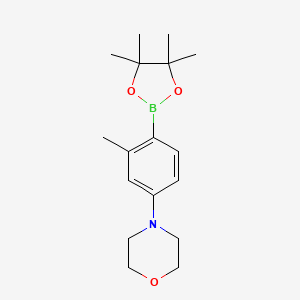

4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Description

4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a boronic ester-containing compound featuring a morpholine-substituted phenyl ring. The morpholine moiety (a six-membered saturated ring with one oxygen and one nitrogen atom) enhances solubility and modulates electronic properties, while the pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The methyl substituent at the 3-position of the phenyl ring introduces steric and electronic effects that influence reactivity and stability.

Properties

IUPAC Name |

4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-13-12-14(19-8-10-20-11-9-19)6-7-15(13)18-21-16(2,3)17(4,5)22-18/h6-7,12H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMVZOZPXJFTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (CAS No. 2377587-34-1) is a morpholine derivative that incorporates a boron-containing dioxaborolane moiety. This structural feature is significant as it can influence the compound's biological activity, particularly in medicinal chemistry and drug design. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of the compound is , with a molecular weight of 337.24 g/mol. The presence of the dioxaborolane group suggests potential applications in drug development due to its ability to form stable complexes with various biological targets.

Anticancer Properties

The incorporation of dioxaborolane groups has been linked to enhanced anticancer activity in various compounds. For example, pyrimidine-based drugs have shown significant inhibition of cancer cell proliferation . Although direct studies on the morpholine derivative are scarce, the underlying mechanism involving boron may contribute to its potential as an anticancer agent.

In Vitro Studies

In vitro evaluations are crucial for understanding the biological activity of new compounds. While specific studies on this morpholine derivative are not extensively documented, related compounds have exhibited varying degrees of metabolic stability and solubility profiles that impact their biological efficacy. For example, modifications in polar functionality have been shown to improve aqueous solubility and metabolic stability in related scaffolds .

Case Studies and Research Findings

- Antiparasitic Optimization : Research on dihydroquinazolinone derivatives highlighted the importance of structural modifications for enhancing antiparasitic activity while maintaining metabolic stability . This principle may also apply to the morpholine derivative.

- Cancer Cell Line Studies : Compounds similar in structure have been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation and metastasis . The morpholine derivative may exhibit similar properties based on its chemical structure.

- Metabolic Stability : The metabolic profiles of related compounds suggest that modifications can lead to improved pharmacokinetic properties. For instance, polar functionalities were found to enhance metabolic stability while retaining activity against target enzymes .

Data Table: Comparative Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Reactivity in Cross-Coupling Reactions

- Electronic Effects : The methyl group in the target compound acts as a mild electron-donating group, enhancing the stability of the boronate intermediate during Suzuki-Miyaura couplings. In contrast, chloro-substituted analogs (e.g., 4-(2-chloro-4-(dioxaborolane)phenyl)morpholine) exhibit reduced reactivity due to electron-withdrawing effects .

- Heterocyclic vs. Aromatic Cores : Pyridine- and thiazole-containing analogs (e.g., and ) introduce nitrogen or sulfur heteroatoms, altering electronic density. For example, pyridine derivatives are more electron-deficient, facilitating coupling with electron-rich aryl halides .

Stability and Handling

Q & A

Q. Key Considerations :

- Bromo precursors generally yield higher conversions than chloro analogs .

- Purification involves silica gel chromatography (hexanes/EtOAC with 0.25% Et₃N) to remove Pd residues .

Basic: How is the compound characterized post-synthesis?

Characterization relies on multinuclear NMR spectroscopy and high-resolution mass spectrometry (HRMS) :

- ¹H NMR : Key signals include morpholine protons (δ 2.4–3.8 ppm, multiplet) and pinacol boronate methyl groups (δ 1.3 ppm, singlet) .

- ¹¹B NMR : A sharp singlet near δ 30–32 ppm confirms the boronate ester .

- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₆H₂₄BNO₃: 309.18; observed: 309.19) validates molecular integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.